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Introduction
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable,

heterobifunctional small molecule engineered to target the androgen receptor (AR), a key

driver of prostate cancer.[1][2][3][4] It is under investigation primarily for the treatment of

metastatic castration-resistant prostate cancer (mCRPC).[5] This document provides a

comprehensive technical overview of the pharmacodynamics of BMS-986365, detailing its

mechanism of action, summarizing key quantitative data, and outlining the experimental

protocols used in its characterization.

Mechanism of Action: A Dual Approach to Androgen
Receptor Inhibition
BMS-986365 employs a novel, dual mechanism of action that distinguishes it from traditional

androgen receptor pathway inhibitors (ARPIs).[1][2][3][4] It functions as both a potent AR

antagonist and a ligand-directed degrader.[1][2][3][4]

This dual functionality is achieved through its heterobifunctional structure, which consists of two

key moieties connected by a linker:

An Androgen Receptor (AR) Binding Moiety: This part of the molecule binds with high affinity

to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of
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androgens and thereby antagonizing AR-mediated signaling.[1][2][3][6]

A Cereblon (CRBN) Binding Moiety: This moiety recruits the E3 ubiquitin ligase cereblon

(CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3][6]

By simultaneously binding to both the AR and CRBN, BMS-986365 brings the E3 ligase into

close proximity with the AR. This proximity facilitates the ubiquitination of the AR, marking it for

degradation by the proteasome.[1][2][3][6] This degradation of the AR protein itself, in addition

to the inhibition of its signaling, is designed to overcome resistance mechanisms that can arise

with conventional ARPIs, such as AR overexpression or mutations.[3][6]
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Figure 1: Dual mechanism of action of BMS-986365.

Quantitative Pharmacodynamic Data
The pharmacodynamic effects of BMS-986365 have been evaluated in both preclinical models

and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Activity of BMS-986365
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Parameter
Cell
Line/Model

BMS-986365 Enzalutamide Reference

AR-dependent

Proliferation

Inhibition

Multiple prostate

cancer cell lines

10 to 120-fold

more potent
- [7]

Androgen-

stimulated

Transcription

Inhibition

-
~100-fold more

potent
- [7]

Table 2: Clinical Efficacy of BMS-986365 in mCRPC
(NCT04428788, Part B Dose Expansion)

Parameter
400 mg BID
(n=20)

600 mg BID
(n=20)

900 mg BID
(n=20)

Overall
(n=60)

Reference

PSA30

Response

Rate (%)

- - 55% (11/20) 34% (23/68) [5][6]

PSA50

Response

Rate (%)

- - 35% (7/20) 32% (19/60) [5][6][8]

PSA90

Response

Rate (%)

- - 10% (2/20) - [5][6]

Median rPFS

(months)
- - 8.3 6.3 [8]

BID: twice daily; PSA30/50/90: ≥30%/50%/90% reduction in Prostate-Specific Antigen; rPFS:

radiographic Progression-Free Survival.

Table 3: Safety Profile of BMS-986365 in mCRPC
(NCT04428788)
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Treatment-Related
Adverse Event
(TRAE)

Incidence (%) (All
Grades)

Incidence (%)
(Grade 3)

Reference

Prolonged QTc

(asymptomatic)
47% 10% [1]

Bradycardia 37% 0% [1]

Fatigue 22% 0% [1]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic

studies. The following sections describe the protocols for key experiments used to characterize

BMS-986365.

Androgen Receptor (AR) Competitive Binding Assay
This assay is designed to determine the binding affinity of BMS-986365 to the androgen

receptor.

Principle: A competitive binding assay measures the ability of a test compound (BMS-
986365) to displace a known radiolabeled or fluorescently-labeled ligand from the AR.

Materials:

Purified recombinant human AR protein (or rat prostate cytosol as a source of AR).

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) or a fluorescently labeled AR

ligand.

Test compound (BMS-986365) at various concentrations.

Assay buffer and scintillation cocktail (for radiolabeled assays) or a fluorescence

polarization reader (for fluorescent assays).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36329793/
https://pubmed.ncbi.nlm.nih.gov/36329793/
https://pubmed.ncbi.nlm.nih.gov/36329793/
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A constant concentration of AR protein and the labeled ligand are incubated together.

Increasing concentrations of BMS-986365 are added to the mixture.

The reaction is incubated to reach equilibrium.

The amount of labeled ligand bound to the AR is measured. In radiolabeled assays, this is

typically done by separating the bound from the unbound ligand and measuring

radioactivity. In fluorescent assays, the change in fluorescence polarization is measured.

The data is used to calculate the IC₅₀ (the concentration of BMS-986365 that displaces

50% of the labeled ligand), which can then be used to determine the binding affinity (Ki).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- AR Protein

- Labeled Ligand
- BMS-986365 dilutions

Incubate AR protein with
labeled ligand

Add increasing concentrations
of BMS-986365

Incubate to reach equilibrium

Measure bound labeled ligand
(Radioactivity or Fluorescence Polarization)

Analyze data to determine
IC50 and Ki values

End

Click to download full resolution via product page

Figure 2: Workflow for AR competitive binding assay.

Cereblon (CRBN) Binding Assay
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This assay evaluates the binding of BMS-986365 to its E3 ligase target, cereblon.

Principle: A competitive binding assay format is used, where the test compound competes

with a known fluorescently-labeled CRBN ligand (e.g., thalidomide-red) for binding to a

tagged CRBN protein.

Materials:

GST-tagged human Cereblon protein.

Fluorescently-labeled CRBN ligand (e.g., Thalidomide-Red).

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).

Test compound (BMS-986365) at various concentrations.

Assay plate and a reader capable of measuring Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET).

Procedure:

The GST-tagged CRBN protein, the anti-GST-FRET donor antibody, and the fluorescently-

labeled CRBN ligand are combined.

Increasing concentrations of BMS-986365 are added.

The mixture is incubated.

The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement

of the fluorescent ligand by BMS-986365.

The data is used to determine the IC₅₀ and binding affinity.

In Vitro AR Degradation Assay
This assay quantifies the ability of BMS-986365 to induce the degradation of the AR protein in

prostate cancer cells.
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Principle: Prostate cancer cells are treated with BMS-986365, and the levels of AR protein

are measured over time.

Materials:

Prostate cancer cell lines (e.g., VCaP, LNCaP).

Cell culture medium and reagents.

BMS-986365 at various concentrations.

Lysis buffer.

Method for protein quantification (e.g., Western blot or ELISA). For ELISA, a Total

Androgen Receptor ELISA Kit can be used.

Procedure:

Prostate cancer cells are seeded in multi-well plates and allowed to adhere.

The cells are treated with different concentrations of BMS-986365 for various time points.

At each time point, the cells are harvested and lysed to extract total protein.

The concentration of AR protein in the cell lysates is quantified using Western blot or

ELISA.

The results are normalized to a loading control (for Western blot) or total protein

concentration and expressed as a percentage of the untreated control.
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Figure 3: Workflow for in vitro AR degradation assay.

In Vivo Xenograft Studies
These studies assess the anti-tumor activity of BMS-986365 in a living organism.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and

the effect of BMS-986365 treatment on tumor growth is evaluated.
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Materials:

Immunocompromised mice (e.g., nude or SCID mice).

Human prostate cancer cell lines (e.g., VCaP) or patient-derived xenograft (PDX) models.

BMS-986365 formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Prostate cancer cells are implanted subcutaneously into the flanks of the mice.

Tumors are allowed to grow to a specified size.

Mice are randomized into treatment and control groups.

The treatment group receives BMS-986365 orally at a specified dose and schedule, while

the control group receives the vehicle.

Tumor volume is measured regularly using calipers.

The study is continued for a predetermined period or until tumors in the control group

reach a maximum allowed size.

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to

the control group.

Conclusion
BMS-986365 represents a promising therapeutic agent for metastatic castration-resistant

prostate cancer, with a novel dual mechanism of action that combines AR antagonism and

degradation. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a

manageable safety profile. The experimental protocols outlined in this guide provide a
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framework for the continued investigation of the pharmacodynamics of BMS-986365 and other

molecules in its class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/product/b12382607?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36329793/
https://pubmed.ncbi.nlm.nih.gov/36329793/
https://experiments.springernature.com/articles/10.1007/978-1-61779-243-4_4
https://experiments.springernature.com/articles/10.1007/978-1-61779-243-4_4
https://www.championsoncology.com/hubfs/Publications/BMS2025_AR.pdf?hsLang=en
https://www.urotoday.com/conference-highlights/aua-2025/aua-2025-prostate-cancer/160006-aua-2025-bms-986365-cc-94676-a-dual-androgen-receptor-ligand-directed-degrader-and-antagonist-for-heavily-pre-treated-patients-with-metastatic-castration-resistant-prostate-cancer-results-from-additional-exploratory-analyses.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://nanostring.com/wp-content/uploads/MAN-10023-11_nCounter_XT_Assay_User_Manual.pdf
https://aacrjournals.org/cancerres/article/77/22/6282/624914/Novel-Selective-Agents-for-the-Degradation-of
https://www.cores.emory.edu/eigc/_includes/documents/sections/resources/eigc.009_ncounter-xt-assay_nanostring.pdf
https://www.benchchem.com/product/b12382607#investigating-the-pharmacodynamics-of-bms-986365
https://www.benchchem.com/product/b12382607#investigating-the-pharmacodynamics-of-bms-986365
https://www.benchchem.com/product/b12382607#investigating-the-pharmacodynamics-of-bms-986365
https://www.benchchem.com/product/b12382607#investigating-the-pharmacodynamics-of-bms-986365
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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